molecular formula C8H11BClNO2 B3080937 3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride CAS No. 1093642-78-4

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride

Cat. No.: B3080937
CAS No.: 1093642-78-4
M. Wt: 199.44
InChI Key: SDIIXJTURMFNPY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride is a boron-containing compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxaborole core, which is known for its ability to form stable complexes with diols and other Lewis bases, making it useful in a range of chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to participate in Suzuki-Miyaura reactions, a type of cross-coupling reaction used in organic synthesis . Additionally, it can act as a catalyst for amidation and esterification of carboxylic acids . The interactions of this compound with these biomolecules are essential for its role in facilitating these biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the oxidative burst in neutrophils, a process crucial for the immune response . By modulating these cellular processes, this compound can alter the behavior and function of cells in significant ways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, in Suzuki-Miyaura coupling reactions, this compound facilitates the formation of carbon-carbon bonds by acting as a boron reagent . This interaction is crucial for the compound’s role in organic synthesis and other biochemical applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the effects of this compound can change over time, with potential implications for its long-term use in experiments . Understanding these temporal effects is essential for optimizing the use of this compound in various research applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Research has indicated that different dosages can lead to varying degrees of efficacy and potential toxicity . It is crucial to determine the optimal dosage to maximize the benefits of this compound while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the use of this compound in various research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . Understanding the targeting signals and post-translational modifications that influence its localization is crucial for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride typically involves the formation of the benzoxaborole core followed by the introduction of the aminomethyl group. One common method involves the reaction of 2-formylphenylboronic acid with an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the benzoxaborole core to other boron-containing structures.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aminomethyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted benzoxaborole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)benzeneboronic acid hydrochloride
  • 3-(Aminomethyl)benzoic acid hydrochloride
  • 2,5-Bis(aminomethyl)furan

Uniqueness

What sets 3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride apart from similar compounds is its benzoxaborole core, which provides unique reactivity and stability. This core structure allows for the formation of stable complexes with diols, making it particularly useful in applications that require strong and specific interactions with carbohydrates and other biomolecules .

Properties

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2.ClH/c10-5-8-6-3-1-2-4-7(6)9(11)12-8;/h1-4,8,11H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIIXJTURMFNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2C(O1)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol (965 mg, 5 mmol) in ethanol (30 mL) were added ammonia (2M solution in ethanol, 18 mL, 36 mmol) and Raney 2800 Nickel (⅓ teaspoon of a slurry in water). The reaction mixture was subjected to hydrogenation at 45 atmospheres for 2 h at rt. The resulting mixture was filtered through Celite and the filtrate was concentrated in vacuo yielding the crude amine. The amine was dissolved in dioxanes (10 mL) and HCl (4M in dioxanes, 5 mL, 20 mmol) was added. After 1 h, the suspension was concentrated and the resulting solid was washed with hexanes followed by ether yielding 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride (917 mg, 4.6 mmol, 92% yield) as a white solid.
Name
3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dioxanes
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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